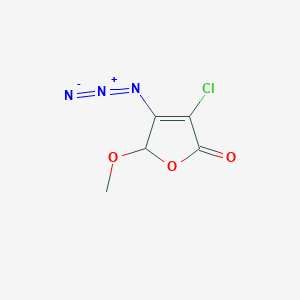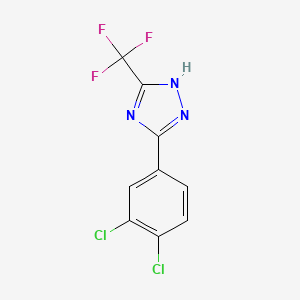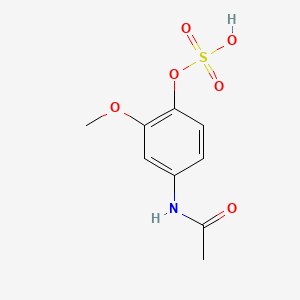![molecular formula C19H28N2 B14595238 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole CAS No. 61022-30-8](/img/structure/B14595238.png)
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a substituted phenyl group and a hexyl chain, making it a unique member of the imidazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the commonly employed methods . These methods typically involve the use of readily available starting materials and catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.
Scientific Research Applications
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism . The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the substituted phenyl group and hexyl chain differentiates it from other imidazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.
Properties
CAS No. |
61022-30-8 |
|---|---|
Molecular Formula |
C19H28N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[2-(3-methyl-2-propan-2-ylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C19H28N2/c1-5-6-9-17(13-21-12-11-20-14-21)18-10-7-8-16(4)19(18)15(2)3/h7-8,10-12,14-15,17H,5-6,9,13H2,1-4H3 |
InChI Key |
HEOYYENURBAZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC(=C2C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



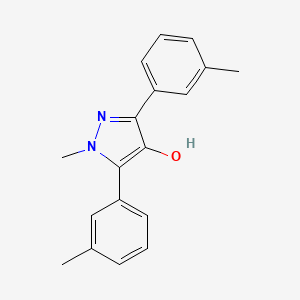
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
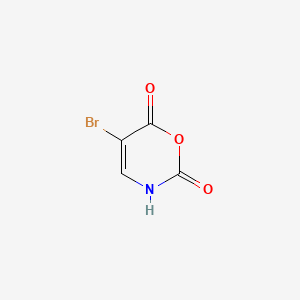
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)



![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)

